molecular formula C13H18N2O4 B1332867 Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid CAS No. 297773-45-6

Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid

Cat. No.: B1332867
CAS No.: 297773-45-6
M. Wt: 266.29 g/mol
InChI Key: GQWRNLFTLLZYBJ-JTQLQIEISA-N
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Description

Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid is a compound that features a pyridine ring attached to an amino acid backbone. The Boc group, or tert-butyloxycarbonyl, is a protective group commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the pyridine ring. One common method involves the use of tert-butyloxycarbonyl chloride (Boc-Cl) to protect the amino group. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The pyridine ring can be introduced through various coupling reactions, such as Suzuki coupling or Stille coupling, using appropriate pyridine derivatives .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques can enhance the efficiency and yield of the production process. Solid-phase synthesis involves attaching the starting material to a solid resin, allowing for easy separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing for selective reactions at other sites. Upon deprotection, the amino group can interact with enzymes or receptors, influencing biological pathways. The pyridine ring can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Boc-(s)-3-amino-4-(3-pyridyl)-butyric acid: Similar structure but with an additional carbon in the backbone.

    Boc-(s)-3-amino-3-(2-pyridyl)-propionic acid: Similar structure but with the pyridine ring in a different position.

Uniqueness

Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid is unique due to its specific arrangement of the pyridine ring and the Boc-protected amino group. This unique structure allows for selective reactions and interactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWRNLFTLLZYBJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375916
Record name (S)-N-Boc-3-(3-pyridyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297773-45-6
Record name (S)-N-Boc-3-(3-pyridyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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